Introduction: The Strategic Importance of Fmoc-Cys(Acm)-OSu in Modern Peptide Science
Introduction: The Strategic Importance of Fmoc-Cys(Acm)-OSu in Modern Peptide Science
An In-Depth Technical Guide to the Chemical Structure and Properties of Nα-Fmoc-S-acetamidomethyl-L-cysteine-N-hydroxysuccinimide Ester (Fmoc-Cys(Acm)-OSu)
In the intricate field of peptide synthesis and drug development, the precise control over reactive functional groups is paramount. Nα-(9-Fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-L-cysteine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Cys(Acm)-OSu, stands out as a sophisticated and indispensable building block. Its unique trifunctional design, incorporating a temporary N-terminal protecting group (Fmoc), a semi-permanent thiol protecting group (Acm), and a pre-activated carboxyl group (-OSu), provides researchers with exceptional control over peptide chain elongation and, crucially, the directed formation of disulfide bonds.
This guide offers a comprehensive examination of Fmoc-Cys(Acm)-OSu, delving into its molecular architecture, physicochemical properties, synthesis, and core applications. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent to harness its full potential in constructing complex, cysteine-rich peptides such as hormones, toxins, and therapeutic agents.
Part 1: Molecular Architecture and Physicochemical Profile
The efficacy of Fmoc-Cys(Acm)-OSu stems directly from its meticulously designed chemical structure. Each component serves a distinct and synergistic purpose within the framework of Solid-Phase Peptide Synthesis (SPPS).
Chemical Structure Analysis
The molecule is built upon an L-cysteine backbone, which is chemically modified at its three primary functional groups: the α-amino group, the thiol side chain, and the α-carboxyl group.
Caption: Molecular components of Fmoc-Cys(Acm)-OSu.
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Fmoc (Fluorenylmethoxycarbonyl) Group : Attached to the N-terminus, this bulky aromatic group provides robust protection against unwanted reactions during peptide coupling.[1] Its key feature is its lability to basic conditions, typically a solution of piperidine in an organic solvent, allowing for its selective removal without affecting other protecting groups.[2][3] This orthogonality is a cornerstone of Fmoc-based SPPS.[4]
-
Acm (Acetamidomethyl) Group : Protecting the highly reactive thiol (-SH) side chain of cysteine, the Acm group is stable under both the basic conditions used for Fmoc removal and the acidic conditions often used for final peptide cleavage from the resin.[1][5] This stability is critical for preventing premature and random disulfide bond formation.[6] The Acm group can be selectively removed later using specific reagents like iodine or heavy metal salts (e.g., mercury(II) acetate), enabling the controlled and directed formation of disulfide bridges.[5]
-
OSu (N-hydroxysuccinimide) Ester : The carboxyl group of the cysteine is activated as an OSu ester.[7] This transforms the carboxylic acid into a good leaving group, facilitating a highly efficient aminolysis reaction (peptide bond formation) with the free N-terminus of the growing peptide chain on the solid support.[8][9]
Physicochemical Properties
The physical and chemical properties of Fmoc-Cys(Acm)-OSu and its precursor, Fmoc-Cys(Acm)-OH, are critical for its storage, handling, and application in synthesis.
| Property | Value (Fmoc-Cys(Acm)-OH) | Value (Fmoc-Cys(Acm)-OSu) | Source(s) |
| Molecular Formula | C₂₁H₂₂N₂O₅S | C₂₅H₂₅N₃O₇S | [1][7][10] |
| Molecular Weight | 414.47 g/mol | 511.55 g/mol | [1][5][7][10] |
| Appearance | White to off-white solid/powder | Not specified; typically a white solid | [5] |
| Melting Point | ~147-155 °C (with decomposition) | Not specified | [1][5] |
| Solubility | Soluble in DMF, DCM, NMP; Poor in water | Soluble in organic solvents like DMF | [1] |
| CAS Number | 86060-81-3 | Not explicitly found | [1][10] |
Part 2: Synthesis and Quality Control
The synthesis of Fmoc-Cys(Acm)-OH, the direct precursor to the OSu-activated form, is typically achieved through a streamlined one-pot reaction, which enhances efficiency and yield.[5]
One-Pot Synthesis of Fmoc-Cys(Acm)-OH
This process involves two sequential reactions in the same vessel without intermediate isolation, minimizing product loss.[1][5]
-
S-Alkylation : L-cysteine hydrochloride is reacted with N-(hydroxymethyl)acetamide (the Acm source) in an acidic aqueous medium to form S-acetamidomethyl-L-cysteine (Cys(Acm)-OH).[5]
-
N-α-Fmoc Protection : A solution of Fmoc-OSu in an organic solvent like acetone is added to the Cys(Acm)-OH solution. The pH is adjusted to neutral or slightly alkaline to facilitate the reaction of the Fmoc-OSu with the primary amine of the cysteine, yielding the final Fmoc-Cys(Acm)-OH product.[5][11]
Caption: Workflow for the one-pot synthesis of Fmoc-Cys(Acm)-OH.
Activation to Fmoc-Cys(Acm)-OSu
The purified Fmoc-Cys(Acm)-OH is then converted to its active ester form. This is typically achieved by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), which facilitates the esterification.
Quality Control
Rigorous quality control is essential to ensure the purity and identity of the final product, which is critical for successful peptide synthesis. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity (typically ≥99%).[5]
-
Mass Spectrometry (MS): To confirm the correct molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.[5]
Part 3: Core Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cys(Acm)-OSu is a cornerstone reagent for the SPPS of peptides containing cysteine, particularly those requiring specific disulfide bridge patterns.
The Principle of Orthogonal Protection
The power of Fmoc-Cys(Acm)-OSu lies in its orthogonal protection scheme. The Fmoc group is removed by base, the Acm group by mild oxidation or heavy metals, and other side-chain protecting groups (like tBu) and the resin linker are typically cleaved by acid (e.g., Trifluoroacetic acid - TFA).[5] This mutual exclusivity allows for the selective deprotection of specific functional groups at different stages of the synthesis, which is the key to building complex molecules with defined architectures.[6]
Experimental Protocol: Incorporation into a Peptide Chain
The following is a generalized protocol for a single coupling cycle using Fmoc-Cys(Acm)-OSu in manual SPPS on a resin support (e.g., Rink Amide resin).
-
Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection :
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the last coupled amino acid.[3][12]
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]
-
-
Coupling of Fmoc-Cys(Acm)-OSu :
-
Dissolve Fmoc-Cys(Acm)-OSu (typically 2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the washed, deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The N-hydroxysuccinimide is released as a water-soluble byproduct.[13]
-
Self-Validation Check: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies incomplete reaction, requiring a recoupling step.
-
-
Capping (Optional but Recommended) : To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and a non-nucleophilic base like DIPEA in DMF) for 15-30 minutes.
-
Washing : Wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next deprotection/coupling cycle.
Caption: The core cycle of Solid-Phase Peptide Synthesis.
Part 4: Thiol Deprotection and Disulfide Bond Formation
After the full peptide chain has been assembled, cleaved from the resin, and purified, the Acm groups are removed to allow for the formation of the critical disulfide bonds that dictate the peptide's tertiary structure and biological function.[1]
Protocol: Iodine-Mediated Acm Removal and Oxidation
This is the most common method for simultaneously deprotecting the thiol and forming the disulfide bridge.[5] The reaction is typically performed in high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Peptide Dissolution : Dissolve the purified, Acm-protected peptide in an appropriate solvent mixture, such as aqueous acetic acid or aqueous methanol. The concentration should be low (e.g., 0.1-0.5 mg/mL) to promote intramolecular bond formation.
-
Iodine Addition : Slowly add a solution of iodine (I₂) in the same solvent system dropwise to the peptide solution while stirring. The reaction progress can often be monitored by the persistence of the yellow/brown iodine color.
-
Reaction Monitoring : Monitor the reaction by HPLC to track the disappearance of the starting material and the appearance of the cyclized product. The reaction is typically complete within 1-2 hours.
-
Quenching : Quench the excess iodine by adding a few drops of a dilute aqueous solution of ascorbic acid or sodium thiosulfate until the color disappears.
-
Purification : Purify the final cyclized peptide using reverse-phase HPLC to remove salts and any side products.
Caption: Post-synthesis workflow for disulfide bridge formation.
Part 5: Safety and Handling
As a laboratory chemical, Fmoc-Cys(Acm)-OSu and its precursors require careful handling to ensure user safety.
-
Hazards Identification : The material is classified as a hazardous substance. It is known to be an irritant to the eyes, respiratory system, and skin.[14][15] It may cause an allergic skin reaction.[16]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14] If dust generation is possible, a dust respirator should be used.[14]
-
Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17] Do not eat, drink, or smoke in the handling area.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
Spills : For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14]
Conclusion
Fmoc-Cys(Acm)-OSu is a testament to the power of strategic chemical design in advancing peptide science. Its orthogonal protecting groups and pre-activated carboxyl functionality provide an elegant and highly effective solution for the synthesis of complex, disulfide-bridged peptides. By understanding the causality behind its structure—the base-lability of the Fmoc group, the specific cleavability of the Acm group, and the reactivity of the OSu ester—researchers can confidently incorporate cysteine residues and precisely orchestrate the formation of structural disulfide bonds. This level of control is indispensable for the development of next-generation peptide therapeutics and for elucidating the structure-function relationships of proteins.
References
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Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available at: [Link]
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ChemSrc. Fmoc-Osu | CAS#:82911-69-1. Available at: [Link]
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ChemBK. FMOC-CYS(ACM)-OSU. Available at: [Link]
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Chemie Brunschwig AG. The Role of Fmoc-OSu in Advanced Peptide Synthesis and Drug Discovery. Available at: [Link]
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PubMed Central (PMC). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Available at: [Link]
- Google Patents. CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method.
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PubMed Central (PMC) - Wiley. Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
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AAPPTec. Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Fmoc-L-Cysteine-(Acetamidomethyl). Available at: [Link]
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Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
- Google Patents. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. Available at: [Link]
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